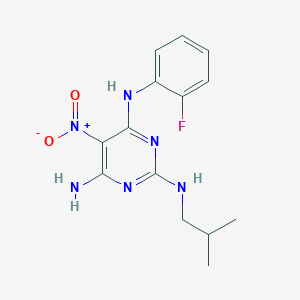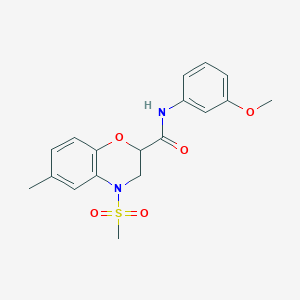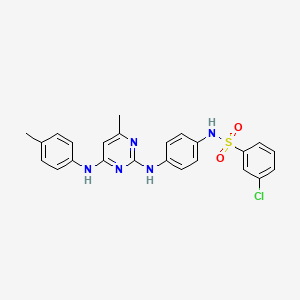
N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methylpropyl group, and a nitro group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the substituents. One common method involves the reaction of 2-fluoroaniline with 2-methylpropylamine in the presence of a suitable catalyst to form the intermediate. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted phenyl derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N4-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N~4~-(2-chlorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
- N~4~-(2-bromophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N~4~-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of N4-(2-fluorophenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H17FN6O2 |
|---|---|
分子量 |
320.32 g/mol |
IUPAC名 |
4-N-(2-fluorophenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H17FN6O2/c1-8(2)7-17-14-19-12(16)11(21(22)23)13(20-14)18-10-6-4-3-5-9(10)15/h3-6,8H,7H2,1-2H3,(H4,16,17,18,19,20) |
InChIキー |
PJXQQCVONVSTSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11254247.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11254253.png)

![6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11254263.png)
![4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11254268.png)
![N-(4-chlorobenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11254273.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B11254280.png)
![N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B11254281.png)
![4-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11254285.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11254300.png)

![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11254324.png)
